molecular formula C14H15N5OS2 B2601946 2-((1H-benzo[d]imidazol-2-yl)thio)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 330555-50-5

2-((1H-benzo[d]imidazol-2-yl)thio)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B2601946
CAS No.: 330555-50-5
M. Wt: 333.43
InChI Key: MSDFIOSHSHNCPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1H-benzo[d]imidazol-2-yl)thio)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide is a complex organic compound that features a benzimidazole ring fused with a thiadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1H-benzo[d]imidazol-2-yl)thio)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide typically involves multi-step reactions. One common method includes the condensation of 2-mercaptobenzimidazole with 2-chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-((1H-benzo[d]imidazol-2-yl)thio)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfoxides.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH₄) or catalytic hydrogenation.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as potassium carbonate (K₂CO₃).

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Introduction of various functional groups at the benzimidazole ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.

    Industry: Utilized in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-((1H-benzo[d]imidazol-2-yl)thio)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors critical for cell survival, leading to apoptosis. The compound’s ability to generate reactive oxygen species (ROS) and disrupt mitochondrial function is also a key aspect of its mechanism.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline: Known for its antitumor activity.

    2-(2-(4-(2-(4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidin-1-yl)ethyl)phenyl)propan-2-yl)-4,4-dimethyl-4,5-dihydrooxazole: Studied for its antiulcer activity.

Uniqueness

2-((1H-benzo[d]imidazol-2-yl)thio)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide stands out due to its unique combination of benzimidazole and thiadiazole rings, which confer distinct electronic and steric properties

Properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5OS2/c1-8(2)12-18-19-14(22-12)17-11(20)7-21-13-15-9-5-3-4-6-10(9)16-13/h3-6,8H,7H2,1-2H3,(H,15,16)(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSDFIOSHSHNCPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)CSC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.